molecular formula C20H22N4O2S B5464380 N-(1,3-benzothiazol-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5464380
M. Wt: 382.5 g/mol
InChI Key: MVQQTAVCLHTESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a methoxyphenyl group. Compounds with such structures are often studied for their potential pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the benzothiazole ring: Starting with ortho-aminothiophenol and reacting it with a suitable aldehyde or ketone under acidic conditions.

    Formation of the piperazine ring: Reacting 1,4-dichlorobutane with ammonia or a primary amine to form the piperazine ring.

    Coupling reactions: Using coupling agents like EDCI or DCC to link the benzothiazole and piperazine rings through an acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole or piperazine derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide may have several scientific research applications:

    Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in disease pathways.

    Interacting with DNA or RNA: Modulating gene expression or protein synthesis.

    Disrupting cellular processes: Affecting cell division, apoptosis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    N-(1,3-benzothiazol-2-yl)-2-[4-(2-nitrophenyl)piperazin-1-yl]acetamide: Similar structure but with a nitrophenyl group instead of a methoxyphenyl group.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is unique due to the presence of the methoxyphenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-26-17-8-4-3-7-16(17)24-12-10-23(11-13-24)14-19(25)22-20-21-15-6-2-5-9-18(15)27-20/h2-9H,10-14H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQQTAVCLHTESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.